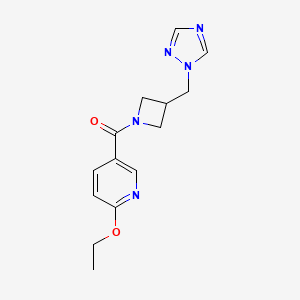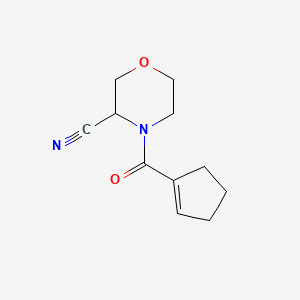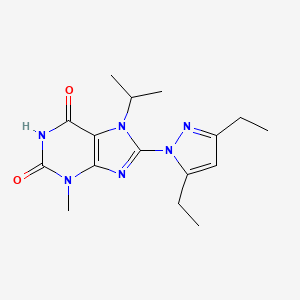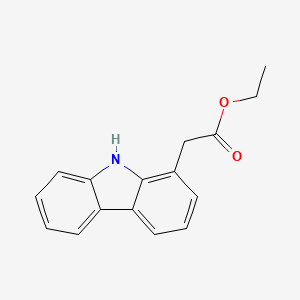
5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like acid-catalyzed bisannulation or the use of bio-based monomers . The exact synthesis process can vary depending on the specific compound and the desired properties.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) . These techniques provide information about the types of bonds and the arrangement of atoms in the molecule.Chemical Reactions Analysis
Chemical reactions involving similar compounds can include protodeboronation of alkyl boronic esters or reactions with other compounds to form new products . The exact reactions will depend on the specific compound and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The synthesis of pyrrolopyridine analogs, including pyrrole carboxylic acids, has been explored for their potential antibacterial activity. One study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, highlighting the synthetic flexibility and biological relevance of pyrrole derivatives (Toja et al., 1986).
- Another research focused on the Hantzsch synthesis, a foundational method in organic chemistry, to produce various alkyl- and dialkylpyrrole-3-carboxylic acids. This work underscores the importance of pyrrole carboxylic acids in synthetic organic chemistry and their potential as building blocks for more complex molecules (Roomi & Macdonald, 1970).
Pharmacological Potential
- Pyrrole carboxylic acid derivatives have been synthesized and evaluated for their analgesic and neurobehavioral activity. Such studies point to the pharmacological relevance of these compounds, suggesting potential applications in drug development (Massa et al., 1989).
- The exploration of pyrrole-2-carboxylic acid derivatives for novel syntheses and their structural characterizations further indicates the scientific interest in understanding and utilizing the chemical properties of these molecules (Law et al., 1984).
Chemical Sensors and Material Science
- Pyrrole derivatives have been investigated for their potential as colorimetric chemosensors, demonstrating the ability of these compounds to interact selectively with metal ions, which could be useful in environmental monitoring and analytical chemistry applications (Aysha et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-ethylphenyl)-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-10-4-6-11(7-5-10)12-8-9-13(14(16)17)15(12)2/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOSIVJDMUSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(N2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)

![(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine](/img/structure/B2864963.png)
![(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B2864965.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B2864975.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)